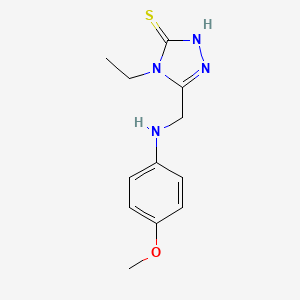

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C12H16N4OS |

|---|---|

Molecular Weight |

264.35 g/mol |

IUPAC Name |

4-ethyl-3-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C12H16N4OS/c1-3-16-11(14-15-12(16)18)8-13-9-4-6-10(17-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,15,18) |

InChI Key |

CDKVTISHELSJGW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NNC1=S)CNC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity against various bacterial strains and fungi.

Case Study:

In a study conducted by Sivakumar et al., several synthesized triazole derivatives were tested against Gram-positive bacteria (e.g., Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans and Aspergillus niger. The results showed that many derivatives had good to moderate antimicrobial activity, indicating the potential of triazole compounds in developing new antimicrobial agents .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Good |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

| Aspergillus niger | Good |

Antifungal Activity

The compound's antifungal properties are particularly noteworthy given the rising resistance against conventional antifungal agents. Research has shown that triazole derivatives can inhibit fungal growth effectively.

Case Study:

A study published in the Istanbul Journal of Pharmacy highlighted the synthesis of novel mercaptotriazole derivatives and their antifungal activities. The synthesized compounds were tested using agar-well diffusion methods, revealing promising antifungal activities against yeast-like fungi .

Anticancer Potential

Triazoles have also been explored for their anticancer properties. The structural features of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol may contribute to its potential as an anticancer agent.

Research Insights:

Studies have indicated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making them a focus for further research in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as those involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, it can modulate signaling pathways related to inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Triazole-3-thiol Derivatives

Structural Modifications and Substituent Effects

Key structural variations in analogous compounds influence physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis:

Table 1: Comparative Analysis of Triazole-3-thiol Derivatives

Electronic and Reactivity Differences

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances electron density, improving hydrogen bonding and solubility. In contrast, pyridine (electron-withdrawing) in 4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reduces electron density, favoring interactions with acidic biological targets .

- Thiol Reactivity : The thiol group in all compounds enables disulfide formation or metal coordination. However, steric hindrance in cyclopropyl-substituted derivatives (e.g., 4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol) may limit these reactions .

ADMET and Toxicity

- Target Compound : Predicted to have moderate gastrointestinal absorption and low blood-brain barrier penetration (similar to coumarin hybrids) . Toxicity class 4 (low risk) per computational models.

- Coumarin Hybrid : Exhibits toxicity class 4 but higher metabolic stability due to coumarin’s rigidity .

Biological Activity

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C12H16N4OS

- Molecular Weight : 264.35 g/mol

- CAS Number : 917747-36-5

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol.

- Cytotoxicity Testing : The compound was tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The MTT assay results indicated significant cytotoxic effects, with selectivity towards cancer cells compared to normal cells .

- Mechanism of Action : The compound's mechanism includes inhibition of key enzymes involved in cancer proliferation. It has shown promising results in inhibiting aromatase activity, which is crucial in estrogen synthesis and is a target for breast cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- In Vitro Studies : The synthesized triazole derivatives demonstrated significant antibacterial activity against several pathogenic bacteria. For instance, compounds derived from similar structures exhibited high efficacy against Gram-positive and Gram-negative bacteria .

- Comparison with Standard Drugs : In comparative studies, the triazole derivatives showed comparable or superior activity against certain bacterial strains when juxtaposed with conventional antibiotics .

Anti-inflammatory and Analgesic Effects

Research has indicated that triazole derivatives can possess anti-inflammatory properties:

- Inflammation Models : In various animal models of inflammation, compounds similar to 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol exhibited reduced inflammatory markers and pain relief .

- Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be standardized?

- Methodology : The compound can be synthesized via S-alkylation of a triazole-thiol precursor with a halogenated intermediate. For example, describes an S-alkylation reaction using dry acetone and potassium carbonate under ambient stirring for 6 hours, yielding ~75% after recrystallization . Key parameters to optimize include solvent polarity, base strength (e.g., K₂CO₃ vs. NaH), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodology : Use ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns and purity. For example, aromatic protons in the 4-methoxyphenyl group appear at δ 7.2–6.8 ppm, while the triazole-thiol proton is typically absent due to exchange broadening . IR spectroscopy (KBr pellet) identifies ν(S-H) at ~2550 cm⁻¹ and ν(C=N) at 1600–1650 cm⁻¹. Discrepancies in spectral data (e.g., missing peaks) may arise from tautomerism or solvent effects; replicate measurements in different solvents (e.g., CDCl₃ vs. DMSO) can resolve these .

Q. How can researchers evaluate the antimicrobial activity of this compound against drug-resistant strains?

- Methodology : Perform MIC (Minimum Inhibitory Concentration) assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. reports moderate activity (MIC = 32–64 µg/mL), attributed to the thiol group’s interaction with bacterial membranes . Include positive controls (e.g., ciprofloxacin) and validate results with time-kill kinetics.

Advanced Research Questions

Q. What computational strategies are recommended to predict the electronic properties and reactivity of this triazole-thiol derivative?

- Methodology : Employ DFT/B3LYP/cc-pVDZ calculations to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). used this approach to identify electrophilic/nucleophilic sites via molecular electrostatic potential (MEP) maps, revealing reactivity at the triazole ring and sulfur atom . Pair with NBO analysis to study hyperconjugative interactions affecting stability .

Q. How can structural modifications enhance the anticancer activity of this compound, and what SAR (Structure-Activity Relationship) trends are observed?

- Methodology : Synthesize derivatives by substituting the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., cyclohexyl). found that metal complexes of triazole-thiols (e.g., Cu(II) or Co(III)) showed improved cytotoxicity against MCF-7 cells (IC₅₀ = 12–18 µM) via ROS generation . Use QSAR models to correlate logP values with activity.

Q. What experimental and computational approaches resolve contradictions in crystallographic data for triazole-thiol derivatives?

- Methodology : For ambiguous X-ray data (e.g., disorder in the triazole ring), apply SHELXL refinement with TWIN/BASF commands to model twinning or use Hirshfeld surface analysis to validate intermolecular interactions . Compare with DFT-optimized bond lengths (e.g., C-S bond = 1.75–1.80 Å) to identify systematic errors .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

- Methodology : Use co-solvent systems (e.g., PEG-400 + water) or nanoparticle encapsulation (e.g., PLGA) to improve bioavailability. highlights recrystallization from ethanol to enhance purity, but stability studies (e.g., HPLC at 40°C/75% RH) are critical for identifying degradation products .

Q. What molecular docking protocols are effective for studying interactions between this compound and viral proteases?

- Methodology : Dock the compound into the active site of SARS-CoV-2 PLpro (PDB: 7CMD) using AutoDock Vina. achieved binding energies of −8.2 kcal/mol, with key hydrogen bonds to Glu161 and hydrophobic interactions with Tyr268 . Validate docking poses with MD simulations (100 ns) to assess stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.